molecular formula C11H14N2 B189439 2-tert-butyl-1H-benzo[d]imidazole CAS No. 24425-13-6

2-tert-butyl-1H-benzo[d]imidazole

Cat. No. B189439
CAS RN: 24425-13-6
M. Wt: 174.24 g/mol
InChI Key: ZQWHWRQRGKZTSE-UHFFFAOYSA-N
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Description

“2-tert-butyl-1H-benzo[d]imidazole” is a chemical compound with the molecular formula C11H14N2 . It is also known by other names such as 2-tert-Butylbenzimidazole and 2-tert-Butyl-1H-benzimidazole . The molecular weight of this compound is 174.24 g/mol .


Molecular Structure Analysis

The molecular structure of “2-tert-butyl-1H-benzo[d]imidazole” consists of a benzimidazole core with a tert-butyl group attached at the 2-position . The benzimidazole core is a fused aromatic ring system that includes a benzene ring and an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-tert-butyl-1H-benzo[d]imidazole” include a molecular weight of 174.24 g/mol, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 1 . The compound also has a XLogP3 value of 3.5, which is a measure of its lipophilicity .

Scientific Research Applications

  • Sensors for Detecting Ions

    Imidazole derivatives like 2-tert-butyl-1H-benzo[d]imidazole are used in creating sensors for detecting specific ions. For example, certain derivatives have been found effective as reversible luminescent sensors for cyanide and mercury ions detection (Emandi, Flanagan, & Senge, 2018).

  • Synthesis of Pharmaceuticals

    These compounds are instrumental in synthesizing various pharmaceuticals, particularly antitumor agents. For instance, some 1,2,5-trisubstituted benzimidazoles show promise as potential antitumor agents (Abonía et al., 2011).

  • Organic Light-Emitting Devices (OLEDs)

    Imidazole derivatives are used in the development of materials for OLEDs. Their properties like thermal stability and strong emission make them suitable for blue light-emitting devices (Li et al., 2021).

  • Polymer Synthesis

    These compounds are also used in the synthesis of polymers, particularly in the development of donor–acceptor–donor type polymers, impacting their electrochemical and optical properties (Ozelcaglayan et al., 2012).

  • Antioxidants for Oils

    Some benzimidazole derivatives are studied as antioxidants for base stock oils. They show promising results in enhancing the oxidation stability of oils (Basta et al., 2017).

  • Corrosion Inhibition

    Novel benzimidazole compounds are explored for their corrosion inhibiting properties on metals, particularly in acidic environments. These derivatives demonstrate significant potential in protecting metals from corrosion (Chaouiki et al., 2020).

  • Catalysts in Chemical Reactions

    These compounds can act as catalysts in various chemical reactions, including the oxidation of amines and other organic compounds (Kumar et al., 2015).

properties

IUPAC Name

2-tert-butyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWHWRQRGKZTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20179181
Record name Benzimidazole, 2-tert-butyl-
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-butyl-1H-benzo[d]imidazole

CAS RN

24425-13-6
Record name 2-(1,1-Dimethylethyl)-1H-benzimidazole
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Record name Benzimidazole, 2-tert-butyl-
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Record name 24425-13-6
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Record name Benzimidazole, 2-tert-butyl-
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Record name 2-tert-butyl-1H-1,3-benzodiazole
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Record name BENZIMIDAZOLE, 2-TERT-BUTYL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Li, Q Luo, H Cui, R Li, J Zhang, T Peng - ChemCatChem, 2018 - Wiley Online Library
Two new phosphine‐free Ru II ‐NNN pincer complexes ([RuCl(L1)(CH 3 CN) 2 ]Cl (1) and [RuCl(L2)(CH 3 CN) 2 ]Cl (2) [L1=2,6‐bis(1H‐imidazole‐2‐yl)pyridine, L2=2,6‐bis(1‐hexyl‐…
M Goebel, B Staels, T Unger… - ChemMedChem …, 2009 - Wiley Online Library
Probing SAR: The 1‐(biphenyl‐4‐ylmethyl)‐1H‐benzo[d]imidazole moiety is known to be an essential structural component of telmisartan for PPARγ activation. This study focused on …
T Roy, NN Petersen, G Gopalan, J Gising… - Bioorganic & Medicinal …, 2022 - Elsevier
Ligands comprising a benzimidazole rather than the imidazole ring that is common in AT 2 R ligands eg in the AT 2 R agonist C21, can provide both high affinity and receptor selectivity. …
Number of citations: 3 www.sciencedirect.com
M Gangadhar, V Ramesh, VS Prasad… - The Journal of Organic …, 2022 - ACS Publications
A palladium(II)-catalyzed protocol for inactive β-C(sp 3 )–H bond functionalization has been first accomplished. The reaction proceeds through five-membered carbocycles for the …
Number of citations: 6 pubs.acs.org
JE Payne, C Bonnefous, KT Symons… - Journal of medicinal …, 2010 - ACS Publications
Three isoforms of nitric oxide synthase (NOS), dimeric enzymes that catalyze the formation of nitric oxide (NO) from arginine, have been identified. Inappropriate or excessive NO …
Number of citations: 68 pubs.acs.org
R Cano, DJ Ramón, M Yus - The Journal of Organic Chemistry, 2011 - ACS Publications
A new protocol for the Ullmann-type arylation process of different aromatic heterocycles without any transition-metal catalyst, implying the use of a combination of an excess of …
Number of citations: 201 pubs.acs.org
J Romero-Parra, J Mella-Raipan, V Palmieri… - European Journal of …, 2016 - Elsevier
Herein we report the design, synthesis, bioinformatic and biological studies of benzimidazole and benzothiophene derivatives as new cannabinoid receptor ligands. To test the …
Number of citations: 30 www.sciencedirect.com
JER Sadig, R Foster, F Wakenhut… - The Journal of Organic …, 2012 - ACS Publications
N-(o-Halophenyl)imidoyl chlorides and the corresponding imidates are easily prepared and can be utilized as complementary precursors for the synthesis of important heterocycles. …
Number of citations: 105 pubs.acs.org
P Saha, P Kour, R Kumar, DK Sharma - Journal of Molecular Structure, 2023 - Elsevier
We report the K 2 S 2 O 8 catalyzed oxidative coupling of 1,2-diaminobenzenes and primary alcohols for the synthesis of benzimidazoles under metal-free conditions by utilizing oxygen …
Number of citations: 0 www.sciencedirect.com

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